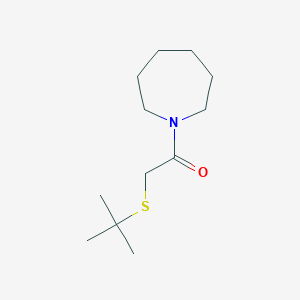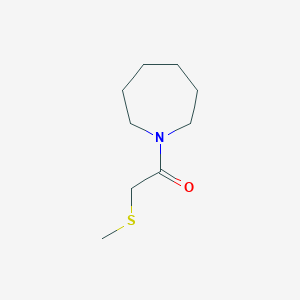
1-(Azepan-1-yl)-2-tert-butylsulfanylethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Azepan-1-yl)-2-tert-butylsulfanylethanone, also known as ABT-702, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to have significant effects on the central nervous system and has been studied for its potential use in the treatment of a variety of neurological disorders.
作用机制
The mechanism of action of 1-(Azepan-1-yl)-2-tert-butylsulfanylethanone involves the inhibition of the enzyme adenosine kinase. Adenosine kinase is responsible for the breakdown of adenosine, a neurotransmitter that plays a role in the regulation of inflammation and pain sensitivity. By inhibiting adenosine kinase, 1-(Azepan-1-yl)-2-tert-butylsulfanylethanone increases the levels of adenosine in the central nervous system, leading to a reduction in inflammation and pain sensitivity.
Biochemical and Physiological Effects
In addition to its effects on inflammation and pain sensitivity, 1-(Azepan-1-yl)-2-tert-butylsulfanylethanone has been shown to have a variety of other biochemical and physiological effects. For example, 1-(Azepan-1-yl)-2-tert-butylsulfanylethanone has been shown to increase the levels of dopamine in the brain, leading to a reduction in drug-seeking behavior. Additionally, 1-(Azepan-1-yl)-2-tert-butylsulfanylethanone has been shown to increase the levels of GABA, a neurotransmitter that plays a role in the regulation of anxiety and stress.
实验室实验的优点和局限性
One of the major advantages of 1-(Azepan-1-yl)-2-tert-butylsulfanylethanone is its specificity for adenosine kinase. This specificity allows for the selective inhibition of adenosine kinase without affecting other enzymes or neurotransmitters. Additionally, 1-(Azepan-1-yl)-2-tert-butylsulfanylethanone has been shown to have low toxicity in animal models, making it a promising candidate for further development.
One of the limitations of 1-(Azepan-1-yl)-2-tert-butylsulfanylethanone is its poor solubility in water. This can make it difficult to administer in vivo and can limit its bioavailability. Additionally, the effects of 1-(Azepan-1-yl)-2-tert-butylsulfanylethanone on humans have not been extensively studied, and further research is needed to determine its safety and efficacy in humans.
未来方向
There are a variety of future directions for research on 1-(Azepan-1-yl)-2-tert-butylsulfanylethanone. One potential area of research is the use of 1-(Azepan-1-yl)-2-tert-butylsulfanylethanone in the treatment of multiple sclerosis. Animal models have shown promising results, and further research is needed to determine its efficacy in humans.
Another potential area of research is the use of 1-(Azepan-1-yl)-2-tert-butylsulfanylethanone in the treatment of neuropathic pain. Animal models have shown that 1-(Azepan-1-yl)-2-tert-butylsulfanylethanone can reduce pain sensitivity, and further research is needed to determine its potential as a pain medication.
Finally, 1-(Azepan-1-yl)-2-tert-butylsulfanylethanone has been shown to have potential as a treatment for drug addiction. Further research is needed to determine its efficacy in humans and to explore its potential as a treatment for other types of addiction.
Conclusion
In conclusion, 1-(Azepan-1-yl)-2-tert-butylsulfanylethanone is a promising small molecule inhibitor that has been extensively studied for its potential therapeutic applications. Its specificity for adenosine kinase and low toxicity make it a promising candidate for further development. Future research on 1-(Azepan-1-yl)-2-tert-butylsulfanylethanone has the potential to lead to new treatments for a variety of neurological disorders.
合成方法
The synthesis of 1-(Azepan-1-yl)-2-tert-butylsulfanylethanone involves the reaction of 2-tert-butylsulfonyl ethanethiol with 6-bromohexan-1-amine in the presence of a base. The resulting product is then treated with acetic anhydride to yield 1-(Azepan-1-yl)-2-tert-butylsulfanylethanone. The synthesis of this compound has been extensively studied and optimized to yield high purity and yield.
科学研究应用
1-(Azepan-1-yl)-2-tert-butylsulfanylethanone has been studied for its potential use in the treatment of a variety of neurological disorders, including multiple sclerosis, neuropathic pain, and drug addiction. In animal models, 1-(Azepan-1-yl)-2-tert-butylsulfanylethanone has been shown to reduce inflammation in the central nervous system and decrease pain sensitivity. Additionally, 1-(Azepan-1-yl)-2-tert-butylsulfanylethanone has been shown to reduce drug-seeking behavior in animal models of addiction.
属性
IUPAC Name |
1-(azepan-1-yl)-2-tert-butylsulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NOS/c1-12(2,3)15-10-11(14)13-8-6-4-5-7-9-13/h4-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXJWIZRMBJLOLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SCC(=O)N1CCCCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azepan-1-yl)-2-tert-butylsulfanylethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![N-methyl-N-[(5-methylfuran-2-yl)methyl]propanamide](/img/structure/B7512353.png)

![cyclobutyl-[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone](/img/structure/B7512364.png)

![6-[4-Methoxy-3-(2-oxopyrrolidin-1-yl)anilino]pyridine-3-carbonitrile](/img/structure/B7512387.png)
![N-methyl-N-[(5-methylfuran-2-yl)methyl]cyclobutanecarboxamide](/img/structure/B7512388.png)

![N-methyl-N-[(5-methylfuran-2-yl)methyl]cyclopentanecarboxamide](/img/structure/B7512404.png)